rac Enterodiol-13C3

Description

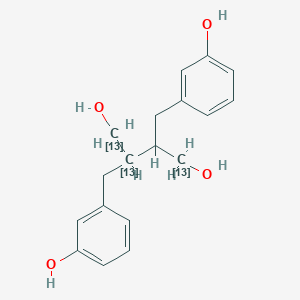

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-bis[(3-hydroxyphenyl)methyl](1,2,4-13C3)butane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/i11+1,12+1,15+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWONJCNDULPHLV-IPDAJEFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)CC([13CH2]O)[13CH](CC2=CC(=CC=C2)O)[13CH2]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747697 | |

| Record name | 2,3-Bis[(3-hydroxyphenyl)methyl](1,2,4-~13~C_3_)butane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918502-74-6 | |

| Record name | 2,3-Bis[(3-hydroxyphenyl)methyl](1,2,4-~13~C_3_)butane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Incorporation for Rac Enterodiol 13c3

Strategies for the Stereocontrolled and Non-Stereocontrolled Synthesis of Enterodiol (B191174) Precursors

The synthesis of enterodiol, a dibenzylbutane lignan (B3055560), can be approached through various strategies, aiming for either specific stereoisomers (stereocontrolled) or a mixture of stereoisomers (non-stereocontrolled), which results in the racemic form. Enterodiol is a mammalian lignan produced in the colon from plant lignan precursors like secoisolariciresinol (B192356) diglucoside found in flaxseeds. nih.govbiosynth.com Synthetic routes often target these precursors or build the core structure through different chemical transformations.

Non-Stereocontrolled Synthesis: Racemic or non-stereocontrolled synthesis of enterodiol precursors often involves more straightforward and robust chemical methods where the stereochemical outcome is not directed. One common approach is the use of tandem conjugate addition reactions. almacgroup.com For instance, a series of variably substituted derivatives of lignan lactones and diols have been prepared using this method, which can then serve as precursors to enterodiol. almacgroup.com Biocatalytic routes have also been explored for the production of racemic lignans (B1203133). For example, a one-pot biocatalytic cascade reaction has been developed for the production of racemic syringaresinol, another type of lignan, demonstrating the feasibility of enzymatic approaches for creating racemic mixtures. chempep.comresearchgate.net

Stereocontrolled Synthesis: Stereocontrolled synthesis aims to produce a single, specific stereoisomer. These methods are generally more complex and may involve the use of chiral auxiliaries, asymmetric catalysis, or stereoselective cyclization reactions. researchgate.netspirochem.com For lignans, strategies have been developed that involve tandem conjugate addition reactions with chiral auxiliaries to achieve asymmetric synthesis. researchgate.net Other advanced methods include diastereoselective hydroboration/Suzuki-Miyaura coupling sequences and atropdiastereoselective biaryl cuprate (B13416276) couplings, which have been used for the asymmetric total synthesis of various dibenzocyclooctadiene lignans with excellent stereocontrol. contractpharma.com While these specific examples may not directly target enterodiol, the principles are applicable to the stereocontrolled synthesis of its precursors. The synthesis of specific enantiomers of secoisolariciresinol diglucoside (SDG), a direct precursor to enterodiol, has been achieved through scalable routes, highlighting the advancements in producing stereochemically pure lignan precursors. celnisprava.gov.cz

| Synthetic Approach | Key Features | Outcome | Relevant Precursors |

| Non-Stereocontrolled | Tandem Conjugate Addition, Biocatalytic Cascades | Racemic mixture of stereoisomers | Lignan lactones and diols |

| Stereocontrolled | Chiral Auxiliaries, Asymmetric Catalysis, Stereoselective Reductions | Single, specific stereoisomer | Secoisolariciresinol diglucoside |

Targeted Introduction of 13C3 Isotope via Precursor Labeling Approaches

The introduction of stable isotopes like carbon-13 into a molecule is a critical step for its use as an internal standard in quantitative analysis, particularly in mass spectrometry-based methods. For rac-Enterodiol-13C3, the goal is to incorporate three 13C atoms into the molecule.

A key strategy for this is to use 13C-labeled starting materials in the synthetic pathway. A patented method for the synthesis of 13C-labelled lignans, including enterodiol and its counterpart enterolactone (B190478), outlines a route to produce triply 13C-labeled compounds. google.com The synthesis is designed for the resulting labeled lignans to be used as internal standards for GC-MS analysis. google.com

The synthetic route involves the use of potassium [13C]cyanide as a source for one of the carbon-13 atoms. google.com The other two labeled carbons are introduced via a 13C-labeled bromide precursor. google.com Specifically, the synthesis of 13C-labeled enterodiol can be achieved by reacting two molecules of a 13C-labeled bromide with one molecule of potassium [13C]cyanide to form the desired labeled derivatives. google.com The required 13C-labeled bromide itself can be prepared from commercially available starting materials. google.com This precursor labeling approach ensures the precise placement of the isotopic labels within the final molecule.

Another approach involves the use of stable isotope labeling by essential nutrients in cell culture (SILEC), where cells are grown in the presence of a stable isotope-labeled precursor. nih.gov For coenzyme A, [13C3, 15N]-pantothenate is used. nih.gov While this is for a different class of molecules, the principle of using a labeled precursor that is incorporated by a biological system or in a chemical synthesis is a fundamental concept in isotopic labeling.

Optimization of Reaction Conditions for Isotopic Enrichment and Yield of rac-Enterodiol-13C3

Key parameters that require optimization include:

Stoichiometry of Reactants: The ratio of the labeled precursors to other reactants must be carefully controlled to ensure efficient incorporation of the isotope and to avoid waste of the expensive labeled material.

Reaction Time and Temperature: These parameters can significantly influence the yield and purity of the product. For instance, in a biocatalytic synthesis of a lignan, temperature was a critical factor, with a specific temperature leading to the optimal yield, while higher temperatures led to inhibition or instability. chempep.com

Catalyst and Reagent Choice: The choice of catalysts and reagents can affect the efficiency and selectivity of the reaction. For example, in the synthesis of labeled lignans, palladium acetate (B1210297) was used as a catalyst in one of the steps. google.com The efficiency of this catalytic step would need to be optimized.

Purification Methods: Efficient purification is necessary to isolate the desired labeled compound from unlabeled or partially labeled byproducts, thus increasing the isotopic enrichment of the final sample.

Analytical Verification of Isotopic Purity and Chemical Identity of Synthesized rac-Enterodiol-13C3

After synthesis, the chemical identity and isotopic purity of rac-Enterodiol-13C3 must be rigorously verified. The primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. google.comresearchgate.net

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for both the quantification of lignans and the verification of their labeled counterparts. nih.govresearchgate.net The triply 13C-labeled enterodiol will have a molecular weight that is 3 Daltons higher than its unlabeled analogue, which is easily distinguishable in a mass spectrometer. wur.nl Isotope dilution mass spectrometry is a common application where the 13C3-labeled compound serves as an internal standard. nih.govnih.gov To verify the isotopic purity, high-resolution mass spectrometry can be used to determine the relative abundance of the M+3 peak (the desired product) compared to other isotopic peaks (M, M+1, M+2, etc.). almacgroup.com This allows for the calculation of the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectroscopy is a definitive method to confirm the position of the 13C labels within the molecule. google.comresearchgate.net The 13C atoms will produce significantly enhanced signals in the 13C NMR spectrum at specific chemical shifts corresponding to their positions in the enterodiol structure. researchgate.netukzn.ac.za Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further elucidate the structure and confirm the exact location of the isotopic labels by showing correlations between the 13C atoms and adjacent protons. researchgate.netfrontiersin.org

The combination of MS and NMR provides a comprehensive verification of the successful synthesis, confirming the chemical structure, molecular weight, and the precise location and enrichment of the isotopic labels.

| Analytical Technique | Purpose | Information Obtained |

| LC-MS/MS | Quantification and Purity | Molecular weight confirmation, isotopic distribution, and quantification of enrichment. |

| High-Resolution MS | Isotopic Purity | Accurate mass measurement to resolve and quantify different isotopic species. |

| 13C NMR Spectroscopy | Structural Confirmation | Direct detection of 13C labels and their chemical environment. |

| 2D NMR (HSQC, HMBC) | Label Position | Precise determination of the location of 13C atoms within the molecular structure. |

Scale-Up Considerations for Research Quantity Production

Scaling up the synthesis of rac-Enterodiol-13C3 from a laboratory scale to produce larger quantities for research presents several challenges. The primary constraints are often the cost and availability of the isotopically labeled starting materials. spirochem.com

Key considerations for scale-up include:

Route Design: The synthetic route chosen must be robust, reproducible, and amenable to larger scale reactions. Late-stage introduction of the isotope is often preferred to minimize the handling of expensive labeled materials through multiple steps. contractpharma.comacs.org

Cost of Labeled Precursors: The cost of highly enriched 13C-labeled starting materials, such as potassium [13C]cyanide, is a significant factor. google.com Efficient use of these materials is critical.

Process Safety and Handling: While 13C is a stable isotope and not radioactive, the chemical reagents used in the synthesis may be hazardous and require appropriate handling and safety protocols, especially at a larger scale.

Purification: Chromatographic purification methods that are effective at the milligram scale may become cumbersome and expensive at a multi-gram scale. Alternative purification methods like crystallization may need to be developed.

Specialized Expertise: The synthesis and scale-up of isotopically labeled compounds is a specialized field. It often requires collaboration with or outsourcing to contract manufacturing organizations (CMOs) that have the necessary expertise and infrastructure. contractpharma.comupol.cz

Advanced Analytical Development and Validation Utilizing Rac Enterodiol 13c3

Quantitative Mass Spectrometry-Based Assays for Endogenous Enterodiol (B191174) in Complex Biological Matrices

The use of rac-Enterodiol-13C3 is fundamental to modern quantitative bioanalytical methods for enterodiol. tum.de Its structural and chemical similarity to the endogenous analyte ensures it behaves almost identically during sample preparation and analysis, while its distinct mass allows for clear differentiation by the mass spectrometer. This compensates for variations in extraction efficiency and matrix effects, which are common challenges in complex biological samples like plasma and urine. tum.deisc-science.com

LC-MS/MS is the gold standard for quantifying enterodiol in biological fluids, with rac-Enterodiol-13C3 playing an indispensable role as an internal standard. researchgate.netnih.gov In these methods, a known amount of rac-Enterodiol-13C3 is added to the biological sample (e.g., plasma, serum, or urine) at the beginning of the sample preparation process. nih.govusask.ca This "spiking" allows for the correction of any analyte loss during extraction, derivatization, and chromatographic separation. tum.de

The sample, now containing both endogenous enterodiol and the 13C3-labeled internal standard, typically undergoes enzymatic hydrolysis to release enterodiol from its conjugated forms (glucuronides and sulfates). nih.gov This is often followed by a liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the analytes. researchgate.netnih.gov The extract is then injected into the LC-MS/MS system. The liquid chromatography step separates enterodiol from other matrix components, and the tandem mass spectrometer detects and quantifies both the native enterodiol and rac-Enterodiol-13C3 based on their specific precursor-to-product ion transitions. nih.govnih.gov The ratio of the peak area of the endogenous analyte to the peak area of the internal standard is used to calculate the concentration of enterodiol in the original sample, ensuring high accuracy and precision. tum.de

A validated LC-MS/MS method using 13C3-labeled isotopes for quantifying enterodiol and enterolactone (B190478) in plasma demonstrated high sensitivity with detection limits as low as 0.15 nM for enterodiol. nih.govresearchgate.net The method involved enzymatic hydrolysis and ether extraction, followed by a rapid LC separation with a run time of 11 minutes. nih.gov

Table 1: Representative LC-MS/MS Method Parameters for Enterodiol Quantification

| Parameter | Description | Reference |

|---|---|---|

| Internal Standard | rac-Enterodiol-13C3 | nih.govresearchgate.net |

| Biological Matrix | Plasma, Serum, Urine | nih.govnih.gov |

| Sample Preparation | Enzymatic hydrolysis (β-glucuronidase/sulfatase), Liquid-Liquid or Solid-Phase Extraction | nih.gov |

| Chromatography | Reversed-phase LC | nih.gov |

| Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI) | nih.govcdc.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govnih.gov |

While LC-MS/MS is more common, GC-MS offers a high-resolution alternative for enterodiol analysis. For GC-MS analysis, non-volatile compounds like enterodiol must first be converted into volatile derivatives. yonsei.ac.krresearchgate.net This is typically achieved through a derivatization reaction, such as silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. yonsei.ac.krresearchgate.net

In this workflow, rac-Enterodiol-13C3 is added to the sample prior to extraction and derivatization. nih.gov The derivatized extract is then injected into the GC-MS system. The gas chromatograph separates the derivatized analytes based on their volatility and interaction with the stationary phase of the GC column. yonsei.ac.kr The mass spectrometer then detects the characteristic mass fragments of the derivatized enterodiol and its 13C3-labeled counterpart. nih.govuab.edu Isotope dilution GC-MS methods have been successfully developed for the quantitative determination of lignans (B1203133), including enterodiol, in urine. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for identifying unknown metabolites and for metabolic profiling studies. researchgate.netresearchgate.net When combined with 13C3-labeled tracers like rac-Enterodiol-13C3, HRMS becomes a powerful tool for elucidating the metabolic fate of enterodiol. researchgate.netresearchgate.net

In these studies, a biological system is exposed to rac-Enterodiol-13C3. Subsequent analysis of biological samples with HRMS can distinguish between endogenous metabolites and those derived from the labeled precursor. The mass difference of approximately 3 Da (due to the three 13C atoms) allows for the confident identification of enterodiol metabolites. This approach has been highlighted as an effective way to identify unknown metabolites by comparing predicted and experimental molecular weights and verifying the structures through fragmentation patterns. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivative Analysis with rac-Enterodiol-13C3

Development of Robust Sample Preparation Protocols for Isotope Dilution Analysis (IDA)

The foundation of accurate isotope dilution analysis (IDA) is a robust sample preparation protocol that ensures the complete equilibration of the internal standard with the analyte in the sample matrix. isc-science.com For enterodiol analysis in biological fluids, this typically involves several key steps:

Addition of Internal Standard: A precise amount of rac-Enterodiol-13C3 is added to the sample at the earliest stage to account for any losses during subsequent steps. tum.de

Enzymatic Deconjugation: As enterodiol is often present as glucuronide and sulfate (B86663) conjugates in biological samples, enzymatic hydrolysis using β-glucuronidase and sulfatase is a critical step to release the free aglycone form. nih.gov

Extraction: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common techniques used to clean up the sample and concentrate the analytes. researchgate.netnih.gov SPE methods have been automated for high-throughput analysis of lignans in urine.

Derivatization (for GC-MS): If GC-MS is the chosen analytical platform, a derivatization step to create volatile TMS ethers is necessary. yonsei.ac.krresearchgate.net

The goal is to develop a protocol that is reproducible, efficient, and minimizes matrix effects to ensure the accurate quantification of enterodiol. isc-science.com

Chromatographic Separation Techniques for Stereoisomeric Analysis of Enterodiol and Metabolites

Enterodiol exists as stereoisomers, and the biological activity of these isomers can differ. Therefore, chromatographic techniques capable of separating these stereoisomers are of significant interest. Chiral chromatography, using columns with a chiral stationary phase, can be employed to separate the enantiomers of enterodiol and its metabolites. cabidigitallibrary.orgresearchgate.net

While the direct chiral separation of enterodiol is not widely detailed in the provided context, the principles of chiral chromatography are well-established for similar compounds. mdpi.comnih.gov This can be achieved through both high-performance liquid chromatography (HPLC) and gas chromatography (GC) using specialized chiral columns. mdpi.commdpi.com For instance, chiral HPLC has been used to analyze the stereochemistry of several lignans isolated from flaxseed. researchgate.net Such separations are crucial for understanding the stereospecific metabolism and physiological effects of enterodiol. Studies have shown that the enantiomeric ratio of enterolactone, a metabolite of enterodiol, can be altered by diet, highlighting the importance of stereospecific analysis. nih.govsemanticscholar.org

Method Validation Parameters: Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Accuracy, Precision, and Matrix Effects (for research purposes)

For any quantitative analytical method to be considered reliable, it must undergo rigorous validation. For research purposes, the following parameters are assessed:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. who.int Calibration curves are constructed using a series of standards, and a high correlation coefficient (r² > 0.99) is typically required. yonsei.ac.krresearchgate.net

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method. fda.gov For a validated LC-MS/MS method for enterodiol, the LOD was reported as 0.15 nM. nih.gov

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. fda.gov LOQs for enterodiol have been reported in the low ng/mL or nanomolar range. nih.govyonsei.ac.kr

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing samples with known concentrations (quality control samples) or through spike-recovery experiments. who.int

Precision: The degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at two levels: within-run (intra-day) and between-run (inter-day) precision. who.int For a validated enterodiol method, within-run RSD ranged from 3 to 6%, and between-run RSD was 10 to 14%. nih.gov

Matrix Effects: The influence of other components in the sample matrix on the ionization and detection of the analyte. uq.edu.au The use of a stable isotope-labeled internal standard like rac-Enterodiol-13C3 is the most effective way to compensate for matrix effects, as it is affected similarly to the unlabeled analyte. tum.deeuropa.eu

Table 2: Summary of Validation Parameters from a Validated LC-MS/MS Method for Enterodiol

| Validation Parameter | Typical Acceptance Criteria/Results | Reference |

|---|---|---|

| Linearity (r²) | > 0.99 | yonsei.ac.krresearchgate.net |

| LOD | 0.15 nM | nih.gov |

| LOQ | 1-50 ng/mL (in a GC-MS method for various phytoestrogens) | yonsei.ac.krresearchgate.net |

| Accuracy | Generally within ±15-20% of the nominal value | who.int |

| Precision (RSD/CV) | Within-run: 3-6%; Between-run: 10-14% | nih.gov |

| Matrix Effects | Compensated by rac-Enterodiol-13C3 | tum.deeuropa.eu |

Application of rac-Enterodiol-13C3 in Quality Control and Inter-Laboratory Comparability Studies

The use of isotopically labeled compounds is a cornerstone of modern analytical chemistry, providing a high degree of accuracy and precision. nih.govbioanalysis-zone.com rac-Enterodiol-13C3, as a stable isotope-labeled internal standard (SIL-IS), is integral to robust quality control (QC) measures and ensuring the comparability of data between different laboratories. nih.gov Its chemical and physical properties are nearly identical to the endogenous analyte, enterodiol, allowing it to be processed alongside the target compound throughout the analytical procedure. bioanalysis-zone.com This co-processing effectively compensates for variations in sample extraction, handling, and instrument response, which is critical for achieving reliable quantitative results. vulcanchem.comlibretexts.org

In quality control, a known quantity of rac-Enterodiol-13C3 is added to every sample, including calibration standards and quality control samples, at the beginning of the workflow. libretexts.org This practice, known as isotope dilution, is particularly powerful when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The mass spectrometer can differentiate between the labeled standard and the native analyte due to the mass difference imparted by the 13C atoms. vulcanchem.com By calculating the ratio of the analyte's signal to the internal standard's signal, analysts can correct for procedural inconsistencies and matrix effects, thereby enhancing the accuracy and precision of the measurement. bioanalysis-zone.comvulcanchem.com

Validation studies for analytical methods quantifying enterodiol demonstrate the effectiveness of using its 13C3-labeled counterpart. These methods are evaluated for linearity, sensitivity, accuracy, and precision to ensure they are fit for purpose. mdpi.commdpi.com For instance, methods using 13C3-labeled isotopes for enterodiol quantification in plasma have achieved low detection limits and have been successfully validated for their intended use. nih.govresearchgate.net

Below is a table summarizing typical validation parameters from methods utilizing isotopically labeled standards for enterodiol analysis in biological matrices.

| Parameter | Matrix | Typical Performance | Source |

| Linearity (r²) | Serum, Urine, Food | >0.97 | mdpi.com |

| Limit of Detection (LOD) | Plasma | 0.15 nM | nih.gov |

| Limit of Quantification (LOQ) | Serum | 0.01–1.77 ng/mL | mdpi.com |

| Within-Run Precision (RSD%) | Plasma | 3% to 6% | nih.gov |

| Between-Run Precision (RSD%) | Plasma | 10% to 14% | nih.gov |

| Accuracy (Recovery %) | Serum | 63% to 104% | mdpi.com |

Inter-laboratory comparability is essential for large-scale epidemiological studies and global clinical trials where samples are often analyzed at multiple locations. medpace.com Such comparisons, also known as proficiency testing, evaluate the performance of different laboratories to ensure that data is consistent and reliable, regardless of where the analysis was performed. cabidigitallibrary.orgeuropa.eu The use of a common, well-characterized internal standard like rac-Enterodiol-13C3 is fundamental to these efforts. europa.eu It helps harmonize results by providing a stable reference point within each analysis, mitigating variations that arise from different operators, instruments, or environments. medpace.com

The table below illustrates how the use of an internal standard can improve inter-laboratory agreement for a hypothetical quality control sample.

| Laboratory | Analyte Response (Raw) | IS Response (rac-Enterodiol-13C3) | Analyte/IS Ratio (Normalized) |

| Lab A | 85,000 | 98,000 | 0.867 |

| Lab B | 76,500 | 88,000 | 0.869 |

| Lab C | 94,000 | 108,500 | 0.866 |

| Mean | 85,167 | 98,167 | 0.867 |

| %RSD | 10.3% | 10.4% | 0.17% |

This demonstrates that while the raw signals may vary between laboratories, the normalized results are highly consistent, ensuring that data from multicenter studies can be pooled and compared with confidence.

Mechanistic Investigations of Enterodiol Metabolism and Biotransformation Pathways

In Vitro Metabolic Stability and Biotransformation Profiling of Enterodiol (B191174) utilizing rac-Enterodiol-13C3 as a Tracer in Cellular and Subcellular Fractions

The use of rac-Enterodiol-13C3 as a tracer is crucial for in vitro studies to determine the metabolic stability and biotransformation of enterodiol. These investigations typically employ cellular and subcellular fractions, such as liver microsomes, S9 fractions, and hepatocytes, which contain the primary enzymes responsible for drug and xenobiotic metabolism. bioivt.comxenotech.com By incubating these fractions with rac-Enterodiol-13C3 and analyzing the subsequent mixture using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can quantify the rate of enterodiol depletion and identify the formation of new, 13C-labeled metabolites. helsinki.fi This approach allows for a precise understanding of enterodiol's intrinsic clearance and the initial steps of its metabolic cascade.

Subcellular fractions offer a controlled environment to study specific metabolic pathways. xenotech.com For instance, microsomes are rich in phase I cytochrome P450 (CYP) enzymes and phase II uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs), while the cytosol contains sulfotransferases (SULTs). bioivt.comxenotech.com By using rac-Enterodiol-13C3 in these distinct fractions, it is possible to discern the relative contribution of different enzyme families to enterodiol's metabolism. The stable isotope label ensures that the detected metabolites originate directly from the administered enterodiol, eliminating ambiguity from endogenous compounds.

Identification and Structural Elucidation of Enterodiol Metabolites via 13C-Tracing Mass Spectrometry

One of the most significant applications of rac-Enterodiol-13C3 is in the identification and structural elucidation of its metabolites. food.gov.uk Mass spectrometry (MS) is a cornerstone technique in this process, and the presence of the 13C label provides a distinct isotopic signature that simplifies the detection of metabolites in complex biological matrices. biorxiv.orgnih.gov When a molecule of enterodiol is metabolized, its 13C3-labeled core is typically retained in the resulting metabolites. This results in a characteristic mass shift in the mass spectrum, allowing for the selective identification of all related metabolic products. nih.govbiorxiv.org

Tandem mass spectrometry (MS/MS) further aids in the structural elucidation of these labeled metabolites. helsinki.fi By fragmenting the 13C-labeled parent ion, a unique fragmentation pattern is generated. This pattern, when compared to the fragmentation of unlabeled enterodiol, can reveal the site of metabolic modification. For example, the addition of a glucuronic acid moiety or a sulfate (B86663) group will result in a predictable mass increase in a specific fragment ion, pinpointing the location of conjugation. This level of detail is invaluable for constructing a comprehensive metabolic map of enterodiol.

Characterization of Enzyme Systems Involved in Enterodiol Biotransformation (e.g., UGTs, SULTs, CYPs) in Model Systems

Following the identification of enterodiol metabolites, the next step is to characterize the specific enzyme systems responsible for their formation. The primary enzymes involved in the metabolism of xenobiotics are the cytochrome P450 (CYP) superfamily (Phase I) and conjugating enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) (Phase II). nih.govresearchgate.net

In vitro experiments using recombinant human enzymes or specific chemical inhibitors are commonly employed to pinpoint the contribution of individual enzyme isoforms. criver.comevotec.com For instance, by incubating rac-Enterodiol-13C3 with a panel of specific UGT isoforms, researchers can determine which enzymes are capable of glucuronidating enterodiol and at what rate. ebmconsult.comeur.nl Similarly, the role of various CYP enzymes in any oxidative metabolism of enterodiol can be assessed. The use of rac-Enterodiol-13C3 in these assays provides a clear and quantifiable endpoint, as the formation of the 13C-labeled metabolite can be directly measured. Studies have shown that UGTs are major contributors to the metabolism of many drugs, second only to CYPs, making their investigation in enterodiol biotransformation particularly important. criver.comebmconsult.com

Comparative Metabolism Studies of Enterodiol Enantiomers (utilizing rac-Enterodiol-13C3 for reference)

Enterodiol exists as a pair of enantiomers, (+)-enterodiol and (-)-enterodiol, and it is plausible that they are metabolized differently in the body due to the stereoselectivity of metabolic enzymes. Rac-Enterodiol-13C3, being a racemic mixture, is an ideal reference standard for comparative metabolism studies of the individual enantiomers.

By separately incubating pure (+)-enterodiol and (-)-enterodiol in metabolic systems (e.g., liver microsomes) and comparing their metabolic profiles to that of rac-Enterodiol-13C3, researchers can identify any stereoselective differences in the rates of metabolism and the types of metabolites formed. For instance, one enantiomer might be preferentially glucuronidated by a specific UGT isoform, leading to a different metabolic fate and potentially different biological activity. Such studies are crucial for a complete understanding of the pharmacology and toxicology of enterodiol, as the biological effects of the two enantiomers may differ significantly. mdpi.com

Molecular and Cellular Research on Enterodiol S Biological Actions

Investigation of Enterodiol (B191174) Interactions with Specific Receptors and Intracellular Signaling Pathways in In Vitro Systems

Enterodiol, a key metabolite of plant lignans (B1203133), exerts a range of biological effects through its interaction with various cellular receptors and signaling pathways. Due to its structural similarity to 17β-estradiol, enterodiol is recognized as a phytoestrogen and can bind to estrogen receptors (ERs), specifically ERα and ERβ. mdpi.comoup.com This interaction allows it to modulate estrogen-regulated processes, including the activation of specific gene transcription and the promotion of cellular responses like proliferation or apoptosis in different tissues. mdpi.com Studies have shown that enterolignans like enterodiol can act as ER activators. mdpi.comencyclopedia.pub

Beyond its interaction with estrogen receptors, enterodiol is involved in modulating other significant intracellular signaling cascades. Research indicates that enterodiol, along with its counterpart enterolactone (B190478), can activate the Erk1/2 and PI3K/Akt pathways. plos.org This suggests an engagement of the non-genomic estrogen signaling pathway, which involves rapid, non-transcriptional cellular events. plos.org Furthermore, enterodiol has been shown to influence other receptor-mediated pathways, including the activation of serotoninergic and IGF-1 (insulin-like growth factor 1) receptors. researchgate.net The compound also plays a role in regulating tyrosine kinase cascades. researchgate.net

One of the well-documented non-ER-mediated effects of enterodiol is its ability to modulate the immune response by acting on the nuclear factor-kappaB (NF-κB) signaling pathway. researchgate.net In cellular models, both enterodiol and enterolactone have been observed to inhibit the degradation of I-κB, which in turn prevents the activation of NF-κB and leads to a decrease in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). researchgate.net

The following table summarizes key in vitro findings on enterodiol's interactions with cellular receptors and signaling pathways.

| Cellular Target | Observed Effect | Model System |

| Estrogen Receptors (ERα, ERβ) | Binds to receptors, acts as an activator, and modulates gene transcription. mdpi.comoup.comencyclopedia.pub | Human breast cancer cells (MCF-7) plos.org |

| Erk1/2 and PI3K/Akt Pathways | Activation of these pathways, indicating non-genomic estrogen signaling. plos.org | Human breast cancer cells (MCF-7) plos.org |

| NF-κB Signaling Pathway | Prevents I-κB degradation, inhibiting NF-κB activation and reducing TNF-α production. researchgate.net | Human monocytic cells (THP-1) researchgate.net |

| IGF-1 Receptor Signaling | Inhibition of IGF-1-induced activation of its receptor and downstream pathways. nih.gov | Human prostate carcinoma cells (PC-3) nih.gov |

| Serotoninergic Receptors | Activation of these receptors. researchgate.net | Not specified |

| Tyrosine Kinase Cascades | Regulation of these signaling cascades. researchgate.net | Not specified |

Transcriptomic and Proteomic Analysis of Cellular Responses to Enterodiol Exposure in Cultured Cells

Transcriptomic and proteomic approaches provide a global view of the cellular changes induced by enterodiol, revealing broad patterns of gene and protein expression alterations. DNA microarray-based gene expression profiling in human breast cancer MCF-7 cells has been employed to compare the effects of enterolignans, including enterodiol, with that of 17β-estradiol. plos.org These studies have shown a moderate to high correlation between the gene expression profiles induced by enterodiol and estrogen. plos.org

Significant correlations in gene expression have also been observed among different lignans, particularly for genes related to enzymatic activity, signaling, proliferation, and transport. plos.org For instance, in MCF-7 cells, enterodiol treatment led to transcriptomic changes that correlate with those induced by other lignans like enterolactone, matairesinol, and pinoresinol. plos.org

While both transcriptomic and proteomic analyses are powerful, they have their own technical sensitivities. For example, a transcriptomic analysis might detect significant changes in the expression of thousands of genes, whereas a proteomic analysis may only identify a smaller subset of corresponding protein changes due to limitations in detection sensitivity. plos.org Integrative computational methods, such as the moCluster algorithm, are being developed to identify joint patterns across multiple omics datasets, which can help in understanding complex cellular responses to compounds like enterodiol. acs.org These approaches have been used to analyze data from large cell line panels like the NCI-60, revealing different cellular phenotypes and drug responses. acs.org

The table below presents a summary of findings from transcriptomic and proteomic studies on enterodiol.

| Analysis Type | Key Findings | Cell Line |

| Transcriptomics (DNA Microarray) | Gene expression profiles induced by enterodiol show moderate to high correlation with those of 17β-estradiol. plos.org | Human breast cancer (MCF-7) plos.org |

| Transcriptomics (DNA Microarray) | High correlation in gene expression changes among enterodiol, enterolactone, matairesinol, and pinoresinol, especially for genes involved in enzyme activity, signaling, and proliferation. plos.org | Human breast cancer (MCF-7) plos.org |

| Transcriptomics (RNA-seq) | Treatment with enterolactone (a related enterolignan) at proliferative concentrations captures transcriptomic alterations associated with cell proliferation. researchgate.net | Human breast cancer (MCF-7) researchgate.net |

| Proteomics | Can provide a more direct measure of functional molecules but may have lower sensitivity compared to transcriptomics. plos.org | Caco-2 plos.org |

Modulation of Enzyme Activities and Biochemical Processes by Enterodiol in Cell-Free and Cellular Assays

In addition to its effects on enzymes, enterodiol influences several biochemical processes. For instance, at low concentrations, enterodiol has been observed to increase alkaline phosphatase (ALP) activity in MG-63 human osteoblast-like cells, a marker for osteoblastic differentiation. researchgate.net This suggests a potential role in bone metabolism. However, at higher concentrations, an inhibitory effect on ALP activity was noted. researchgate.net

Furthermore, enterodiol has been implicated in the regulation of processes such as DNA methylation and histone modification, which can have widespread effects on gene expression. researchgate.net It also plays a role in inhibiting lipid peroxidation and the production of reactive oxygen species, highlighting its antioxidant capabilities. researchgate.net

The following table summarizes the modulatory effects of enterodiol on various enzyme activities and biochemical processes.

| Enzyme/Process | Effect of Enterodiol | Assay System |

| Alkaline Phosphatase (ALP) | Increases activity at low concentrations, but inhibits at high concentrations. researchgate.net | MG-63 human osteoblast-like cells researchgate.net |

| DNA Methylation & Histone Modification | Induces changes in these epigenetic marks. researchgate.net | Not specified |

| Lipid Peroxidation | Inhibition of this process. researchgate.net | Not specified |

| Reactive Oxygen Species (ROS) Production | Inhibition of oxygen species production. researchgate.net | Not specified |

Stereoselective Biological Activities of Enterodiol Enantiomers at the Molecular Level

Enterodiol is a chiral molecule, and its enantiomers, (+)-enterodiol and (-)-enterodiol, can exhibit different biological activities. The stereochemistry of enterolignans is determined by their plant lignan (B3055560) precursors. nih.gov For example, the metabolism of secoisolariciresinol (B192356) diglucoside (SDG) from flaxseed predominantly yields (+)-enterolactone, while other precursors can lead to the formation of the (-) enantiomer. nih.govnih.gov

Research has demonstrated that the biological effects of lignan lactones can be stereoselective. For instance, in studies with brominated lactones, enantiomers with an S configuration at the C-4 position showed higher antiproliferative activity against various cancer cell lines compared to their R configuration counterparts. mdpi.com While this study was not on enterodiol itself, it highlights the principle that stereochemistry can significantly impact the biological activity of related compounds.

The differential activity of enantiomers can also be observed in their interactions with biological membranes. Studies on bromolactone enantiomers have shown that they can incorporate into membranes and that different enantiomers can have varying strengths of interaction. mdpi.com This suggests that the stereoisomers of enterodiol could also display differential membrane interactions, potentially influencing their cellular uptake and downstream effects.

| Enantiomer-Related Finding | Observation | Context/Model |

| Antiproliferative Activity | S configuration enantiomers of bromolactones were more active than R configuration enantiomers. mdpi.com | Canine and human cancer cell lines mdpi.com |

| Membrane Interaction | Different enantiomers of bromolactones showed varied strengths of interaction with red blood cell membranes. mdpi.com | Red blood cell membranes mdpi.com |

| Precursor-Determined Stereochemistry | The stereochemistry of plant lignan precursors determines the enantiomeric form of the resulting enterolignan. nih.gov | Human metabolism studies nih.gov |

Role of Enterodiol in Oxidative Stress and Inflammation Pathways in Model Systems

Enterodiol plays a significant role in modulating pathways related to oxidative stress and inflammation. mdpi.comresearchgate.net Oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathogenesis of many chronic inflammatory diseases. frontiersin.orgnih.gov

Enterodiol exhibits antioxidant properties by inhibiting lipid peroxidation and the production of ROS. researchgate.net This action helps to mitigate the cellular damage caused by oxidative stress. The antioxidant effects of polyphenols like enterodiol are crucial for protecting against oxidative stress-related pathologies. mdpi.com

In the context of inflammation, enterodiol has been shown to exert anti-inflammatory effects by modulating key signaling pathways. As mentioned earlier, enterodiol can inhibit the NF-κB signaling pathway, a central regulator of inflammation. researchgate.net By preventing the activation of NF-κB, enterodiol reduces the expression of pro-inflammatory cytokines such as TNF-α. researchgate.net This mechanism has been observed in models using human peripheral blood lymphocytes and monocytic cells. researchgate.net

The interplay between oxidative stress and inflammation is well-established, with oxidative stress often triggering inflammatory responses. nih.gov By targeting both of these interconnected processes, enterodiol can contribute to the maintenance of cellular homeostasis. The ability of enterolignans to pass the intestinal barrier and directly modulate cytokine production further underscores their systemic anti-inflammatory potential. researchgate.net

The table below outlines the role of enterodiol in oxidative stress and inflammation.

| Pathway | Role of Enterodiol | Mechanism/Observation |

| Oxidative Stress | Antioxidant | Inhibits lipid peroxidation and the production of reactive oxygen species (ROS). researchgate.net |

| Inflammation (NF-κB Pathway) | Anti-inflammatory | Prevents I-κB degradation, which inhibits NF-κB activation and subsequent production of pro-inflammatory cytokines like TNF-α. researchgate.net |

| Cytokine Production | Modulatory | Can directly modulate cytokine production after passing the intestinal barrier. researchgate.net |

Advanced Research Applications of Rac Enterodiol 13c3 As a Scientific Tool

Application as an Internal Standard in Quantitative Biomarker Discovery and Validation Studies

In the realm of biomarker research, precise and accurate quantification of endogenous molecules in complex biological matrices is paramount. rac-Enterodiol-13C3 serves as an ideal internal standard for the quantification of the mammalian lignan (B3055560) enterodiol (B191174), a compound of interest in studies on diet, gut microbiome activity, and chronic diseases. researchgate.netmdpi.com

The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis by mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS). nih.govchemie-brunschwig.ch In this approach, a known amount of rac-Enterodiol-13C3 is added to a biological sample (e.g., plasma, serum, or urine) at the beginning of the sample preparation process. nih.gov Because the labeled standard has virtually identical physicochemical properties to the unlabeled analyte, it experiences the same losses during extraction, purification, and derivatization steps.

During analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), the labeled and unlabeled compounds co-elute but are distinguished by their different mass-to-charge ratios. nih.govvulcanchem.com By measuring the ratio of the signal from the endogenous enterodiol to the known amount of the rac-Enterodiol-13C3 standard, researchers can accurately calculate the concentration of the endogenous analyte, correcting for both sample loss and matrix-induced variations in ionization efficiency. vulcanchem.com This methodology has been successfully applied to quantify lignans (B1203133) and isoflavonoids in human plasma and serum, providing reliable data for epidemiological studies linking dietary phytoestrogens to health outcomes. researchgate.netnih.gov

Table 1: Physicochemical Properties of rac-Enterodiol-13C3

| Property | Value |

|---|---|

| CAS Number | 918502-74-6 lgcstandards.com |

| Molecular Formula | C₁₅¹³C₃H₂₂O₄ lgcstandards.com |

| Molecular Weight | 305.34 g/mol lgcstandards.com |

| Purity | >95% (HPLC) lgcstandards.com |

| Appearance | Off-white to pale yellow solid vulcanchem.com |

| Storage Temperature | -20°C lgcstandards.com |

| Isotope Labeling | Carbon-13 (¹³C) lgcstandards.com |

This table summarizes key properties of the rac-Enterodiol-13C3 compound.

Utilization as a Tracer in Non-Clinical Pharmacokinetic and Pharmacodynamic Studies (e.g., animal models, ex vivo perfusion)

Stable isotope tracers are indispensable for in vivo and ex vivo studies aimed at understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds. researchgate.netfda.gov rac-Enterodiol-13C3 is utilized as a tracer to track the metabolic fate of enterodiol in non-clinical settings, such as studies involving animal models (e.g., rats, mice) or perfused organ systems. biotechfarm.co.ilnih.gov

In a typical non-clinical pharmacokinetic study, an animal model is administered rac-Enterodiol-13C3, often via oral gavage to mimic dietary intake. bitesizebio.comresearchgate.net Blood, urine, and tissue samples are then collected at various time points. researchgate.netnih.gov Analysis of these samples by mass spectrometry allows researchers to track the appearance of the ¹³C label in the parent compound and its downstream metabolites. researchgate.netembopress.org This provides dynamic information on:

Absorption and Bioavailability: Determining the rate and extent to which enterodiol is absorbed from the gut into the bloodstream. biotechfarm.co.il

Distribution: Mapping the tissues and organs where enterodiol accumulates. fda.gov

Metabolism: Following the conversion of enterodiol into other metabolites, such as enterolactone (B190478). nih.gov

Excretion: Identifying the routes and rates of elimination from the body. biotechfarm.co.il

Pharmacokinetic parameters for unlabeled enterodiol, such as time to maximum concentration (Tmax) and elimination half-life (t½), provide a crucial baseline for designing these tracer studies. researchgate.netresearchgate.net For instance, studies in rats have informed the timing of sample collection to capture peak concentrations and metabolic conversion of enterolignans. usask.ca Using rac-Enterodiol-13C3 allows for the unambiguous differentiation of the administered dose from the endogenous pool of the compound, leading to a precise characterization of its pharmacokinetic profile. embopress.org

Table 2: Example Pharmacokinetic Parameters of Enterolignans in Animal Models

| Parameter | Enterodiol (Total) | Enterolactone (Total) | Species | Source |

|---|---|---|---|---|

| Tmax (hours) | 11.7 ± 1.1 | 12.6 ± 1.5 | Rat | usask.ca |

| Cmax (ng/mL) | 262.2 ± 170.8 | 81.6 ± 23.8 | Rat | usask.ca |

| Elimination Half-life (hours) | 9.4 | 13.2 | Human (for reference) | nih.gov |

This table presents pharmacokinetic data for enterolignans, providing context for the design of tracer studies with rac-Enterodiol-13C3. Data from human studies is included for comparative reference.

Reference Material for Method Development in Multi-Omics Research (e.g., metabolomics)

The development of robust and reliable analytical methods is a cornerstone of multi-omics research, particularly in the field of metabolomics. acs.org rac-Enterodiol-13C3 serves as an essential reference material for creating and validating methods for the analysis of lignans and other related metabolites. lgcstandards.com

During method development for LC-MS or GC-MS, rac-Enterodiol-13C3 is used to:

Optimize Chromatographic Separation: Establish the ideal conditions (e.g., column, mobile phase, gradient) for separating enterodiol from other compounds in a complex mixture.

Tune Mass Spectrometer Parameters: Determine the optimal settings for ionization and fragmentation to achieve the highest sensitivity and specificity for detecting both labeled and unlabeled enterodiol.

Assess Matrix Effects: Evaluate and mitigate the impact of ion suppression or enhancement caused by other molecules in the biological matrix, a common challenge in metabolomics. vulcanchem.com

Verify Analyte Identification: The known mass shift between the labeled standard and the endogenous compound provides confident identification of the analyte peak in a complex chromatogram. acs.orgfrontiersin.org

By providing a pure, well-characterized standard, rac-Enterodiol-13C3 enables researchers to build quantitative assays that are sensitive, specific, and reproducible, which is critical for large-scale metabolomic profiling and biomarker discovery projects. thermofisher.com

Elucidation of Precursor-Product Relationships in Endogenous Metabolite Pathways

One of the most powerful applications of stable isotope tracing is the ability to map metabolic pathways and define the relationships between precursor molecules and their products. acs.org Enterodiol is an intermediate in the microbial metabolism of dietary plant lignans, such as secoisolariciresinol (B192356) diglucoside (SDG), which are ultimately converted to enterolactone. mdpi.comnih.govtandfonline.com

By administering rac-Enterodiol-13C3 as a tracer in an animal model, researchers can definitively track its conversion. embopress.org The appearance of the ¹³C label in enterolactone provides direct evidence of this metabolic transformation. This technique allows for the quantitative assessment of the metabolic flux through this specific step of the pathway. acs.org Such studies are crucial for understanding how factors like gut microbiome composition, diet, and host genetics influence the efficiency of enterolignan production. mdpi.comtandfonline.com This knowledge is vital, as the biological activity of enterolactone is often different from that of its precursor, enterodiol.

Development of Reference Standard for In Vivo Microdialysis Studies (if applicable and non-human)

While direct reports on the use of rac-Enterodiol-13C3 in in vivo microdialysis are not prevalent, its properties make it an ideal reference standard for such applications in non-human studies. In vivo microdialysis is a minimally invasive sampling technique used to measure the concentrations of unbound, biologically active molecules in the extracellular fluid of a specific tissue.

The samples collected via microdialysis, known as dialysates, are often very small in volume and contain low concentrations of the analyte. Accurate quantification of enterodiol in these samples would be highly challenging without a proper internal standard. By adding rac-Enterodiol-13C3 to the dialysate, researchers can use isotope dilution mass spectrometry to achieve the necessary sensitivity and accuracy for quantification. This would enable studies to investigate the tissue-specific distribution and metabolism of enterodiol in real-time within a living animal model, providing unique insights into its local pharmacokinetics and pharmacodynamics.

Emerging Research Frontiers and Future Directions for Rac Enterodiol 13c3 Studies

Integration of Stable Isotope Tracing with High-Throughput Screening for Novel Metabolite Identification

The integration of stable isotope tracing using compounds like rac-Enterodiol-13C3 with high-throughput screening (HTS) platforms presents a significant leap forward in the discovery of novel metabolites. all-chemistry.com Stable isotope labeling is a robust technique for tracking metabolic pathways. mdpi.com By introducing a heavy isotope-labeled compound into a biological system, researchers can trace the transformation of the initial molecule into various downstream products. doi.orgnih.gov

This approach is particularly powerful when combined with mass spectrometry (MS)-based metabolomics. doi.orgnih.gov The mass shift created by the 13C isotopes allows for the clear differentiation of metabolites derived from the administered tracer from the endogenous metabolic background. nih.gov Software tools like X13CMS are being developed to specifically analyze data from stable isotope tracing experiments, identifying isotopologue groups that correspond to labeled compounds. mdpi.com This methodology is not limited to just 13C and can be adapted for other isotopes, making it a versatile tool. mdpi.com

In practice, HTS can rapidly screen libraries of compounds or biological samples for metabolic changes. all-chemistry.com When used with a labeled tracer like rac-Enterodiol-13C3, it allows for the rapid identification of previously unknown metabolites of enterodiol (B191174). This is crucial as the biological activity of many phytoestrogens is dependent on their metabolism by the gut microbiota into more bioactive forms. mdpi.com The combination of these technologies facilitates the creation of detailed metabolic maps and provides a clearer picture of the metabolic fate of enterodiol in various biological systems.

Future research will likely focus on refining these integrated platforms to enhance their sensitivity and throughput, allowing for the analysis of larger and more complex sample sets. This will be instrumental in building comprehensive databases of lignan (B3055560) metabolites and understanding the vast inter-individual variability in lignan metabolism. researchgate.net

Advanced Computational Modeling and Simulation of Enterodiol Metabolism and Interactions

Advanced computational modeling and simulation are becoming indispensable tools for understanding the complex metabolism and molecular interactions of compounds like enterodiol. These in silico approaches complement experimental studies by providing predictive insights into metabolic pathways and interactions with biological targets. fu-berlin.de

Key Computational Approaches:

| Computational Method | Application in Enterodiol Research |

| Molecular Docking | Predicts the binding affinity and orientation of enterodiol and its metabolites with specific enzymes and receptors, such as estrogen receptors. dysona.org |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of enterodiol within a biological environment, providing insights into conformational changes and the stability of ligand-receptor complexes over time. dysona.orgresearchgate.net |

| Quantum Mechanics (QM) | Used to study the electronic structure of enterodiol, helping to understand its reactivity and the mechanisms of metabolic transformations at a subatomic level. researchgate.netoptibrium.com |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulates the absorption, distribution, metabolism, and excretion (ADME) of enterodiol in the body, which can predict its concentration in various tissues over time. acs.org |

Recent studies have utilized molecular dynamics simulations to investigate the potential of enterolactone (B190478), a metabolite of enterodiol, to inhibit the Aβ42 peptide associated with Alzheimer's disease. dysona.org Such studies highlight the power of computational methods to explore the therapeutic potential of lignan metabolites. PBPK models have also been developed to predict the microbial conversion of related phytoestrogens, a methodology that can be extended to enterodiol to better understand the influence of gut microbiota on its bioavailability. acs.org

The future of this field lies in the development of more sophisticated, multi-scale models that integrate data from quantum mechanics, molecular dynamics, and PBPK simulations. fu-berlin.de These integrated models will provide a more holistic understanding of enterodiol's journey through the body, from its metabolism by gut microbes to its interaction with target cells, ultimately aiding in the prediction of its physiological effects.

Exploration of Enterodiol's Role in Inter-Organ Communication in Complex Biological Systems (using non-human ex vivo models)

The study of how microbial metabolites like enterodiol mediate communication between different organs is a rapidly emerging field. Non-human ex vivo models, such as organ-on-a-chip systems and cultured organoids, offer a unique platform to investigate this complex interplay in a controlled environment. embopress.org

The gut is a central hub for the metabolism of dietary lignans (B1203133) into enterodiol, which can then enter circulation and influence other organs. researchgate.netau.dk The gut-liver axis and the gut-brain axis are of particular interest. embopress.orgmdpi.com Ex vivo models allow researchers to co-culture cells from different organs (e.g., intestinal and liver cells) to study how enterodiol produced in the "gut" compartment affects the function of the "liver" compartment. embopress.org

For example, the TWIN-SHIME (Simulator of the Human Intestinal Microbial Ecosystem) is an in vitro model that simulates the conditions of the human gut and has been used to study the metabolism of polyphenols by gut microbiota. acs.org Such systems can be coupled with cell culture models, like Caco-2 cells, to investigate the transport and subsequent metabolism of microbial metabolites. acs.org These models can help elucidate the role of enterodiol in processes like inflammation and the maintenance of intestinal barrier function. nih.gov

Future research will likely involve the development of more complex multi-organ-on-a-chip systems that can more accurately mimic human physiology. These advanced models will be crucial for dissecting the specific signaling pathways through which enterodiol and its metabolites exert their effects on distal organs, providing valuable insights into their potential health benefits. embopress.org

Development of Novel Synthetic Routes for Stereospecific Isotope-Labeled Enterodiol Enantiomers

The development of efficient and stereospecific synthetic routes for isotope-labeled enterodiol enantiomers is crucial for advancing research into their distinct biological activities. While racemic mixtures like rac-Enterodiol-13C3 are valuable tools, the ability to study the individual enantiomers is essential, as they may have different metabolic fates and physiological effects. researchgate.net

Current methods often involve multi-step syntheses to introduce stable isotopes like 13C into the molecular structure. google.com The goal is to create labeled compounds that are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry. google.com This is critical for their use as internal standards in quantitative analyses, allowing for accurate measurement of endogenous enterodiol levels in biological samples. researchgate.netnih.gov

Challenges and Future Directions in Synthesis:

| Challenge | Future Approach |

| Stereospecificity | Development of asymmetric synthesis methods and organocatalytic approaches to produce enantiomerically pure labeled enterodiol. chim.it |

| Efficiency and Yield | Optimization of reaction conditions and exploration of novel catalytic systems to improve the overall yield and reduce the number of synthetic steps. chim.it |

| Labeling Position | Designing synthetic strategies that allow for the precise placement of isotopic labels at specific positions within the molecule to study particular metabolic reactions. google.com |

Researchers are continuously exploring new synthetic strategies, including the use of radical cyclization and organocatalysis, to improve the synthesis of lignans and their labeled analogues. chim.it The synthesis of triply 13C-labeled enterolactone and enterodiol has been a significant achievement, providing superior internal standards for mass spectrometry-based quantification. google.comresearchgate.net Future work will focus on making these synthetic routes more accessible and adaptable, enabling the production of a wider range of stereospecific, isotopically labeled lignan metabolites for detailed biological investigation. researchgate.netresearchgate.net

Application in the Study of Environmental Exposure and Biomonitoring of Lignan Metabolites

Isotopically labeled standards like rac-Enterodiol-13C3 are invaluable for the accurate biomonitoring of human exposure to dietary lignans and their metabolites. nih.gov Biomonitoring involves measuring the concentration of chemicals or their metabolites in biological samples, such as urine or blood, to assess exposure. cdc.govemory.edu

The use of isotope dilution mass spectrometry, which employs stable isotope-labeled internal standards, is considered the gold standard for quantitative analysis in biomonitoring. cdc.govnih.gov By adding a known amount of rac-Enterodiol-13C3 to a biological sample, researchers can correct for any loss of the analyte during sample preparation and analysis, leading to highly accurate and precise measurements. vulcanchem.com This is particularly important for lignans, as their concentrations in biological fluids can vary widely between individuals due to differences in diet and gut microbiome activity. bcerp.org

Methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) using 13C-labeled standards have been developed and validated for the quantification of enterodiol and enterolactone in plasma and urine. researchgate.netnih.govnih.gov These methods are sensitive, with low detection limits, and suitable for large-scale epidemiological studies. researchgate.netnih.gov

The application of these advanced analytical methods will continue to be crucial for:

Establishing baseline exposure levels in different populations.

Investigating the links between lignan exposure and health outcomes. bcerp.org

Understanding the factors that influence lignan metabolism and bioavailability.

Future research in this area will likely focus on developing even more high-throughput and cost-effective methods to facilitate large-scale international studies on the role of dietary lignans in human health and disease.

Q & A

Basic Research Questions

Q. How is rac Enterodiol-13C3 utilized as an internal standard in quantitative metabolomic studies?

- Methodological Answer : this compound is employed as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and ionization efficiency variations in LC-MS/GC-MS workflows. Its isotopic labeling (13C3) ensures near-identical physicochemical properties to the unlabeled analyte, enabling accurate quantification via isotopic dilution. Researchers should validate its use by comparing retention times, ion ratios, and matrix-matched calibration curves to ensure precision (±15% deviation) . Reporting must adhere to metabolomics standards (e.g., MIAMI guidelines), including details on instrument parameters, limit of quantification (LOQ), and recovery rates .

Q. What considerations are critical when designing experiments to assess the pharmacokinetic behavior of this compound?

- Methodological Answer : Key factors include:

- Dose Selection : Use physiologically relevant concentrations based on prior in vitro cytotoxicity assays.

- Sampling Intervals : Optimize time points to capture absorption, distribution, and elimination phases (e.g., 0.5, 1, 2, 4, 8, 24 hours post-administration).

- Matrix Effects : Account for plasma protein binding using ultrafiltration or equilibrium dialysis.

- Analytical Validation : Ensure specificity, linearity (R² > 0.99), and intra-day/inter-day precision (<15% CV) per FDA bioanalytical guidelines. Factorial design (e.g., 2^k designs) can optimize variables like extraction solvents or column temperatures .

Q. How does this compound’s isotopic purity impact its utility in tracer studies?

- Methodological Answer : Isotopic purity (>98%) is critical to avoid mass spectral interference from natural abundance isotopes. Researchers should verify purity via high-resolution MS (HRMS) and nuclear magnetic resonance (NMR). Contaminants (e.g., unlabeled Enterodiol) can skew kinetic measurements; thus, batch-specific certificates of analysis (CoA) must be reviewed. For tracer studies, calculate isotopic enrichment using the formula:

Thresholds ≥95% are recommended for reliable metabolic flux analysis .

Advanced Research Questions

Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?

- Methodological Answer : To ensure reproducibility:

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-situ FTIR) during synthesis to track reaction intermediates.

- Quality-by-Design (QbD) : Use response surface methodology (RSM) to optimize critical parameters (e.g., catalyst concentration, temperature).

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify degradation pathways. Store batches under inert atmospheres (-80°C) with desiccants.

- Cross-Validation : Compare NMR/HRMS profiles across batches; PCA analysis can detect outlier batches .

Q. How can researchers resolve contradictions between in vitro and in vivo metabolic stability data for this compound?

- Methodological Answer : Discrepancies often arise from oversimplified in vitro models (e.g., hepatic microsomes lacking transporters). Mitigation strategies include:

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro intrinsic clearance with organ blood flow rates and tissue:plasma partition coefficients.

- Transporter Knockout Models : Use CRISPR-edited cell lines (e.g., OATP1B1-KO) to assess transporter-mediated uptake.

- Cross-Species Scaling : Compare rodent vs. human hepatocyte data to identify species-specific metabolism. Statistical reconciliation via Bayesian hierarchical models can quantify uncertainty .

Q. What ethical and methodological safeguards are essential when transitioning this compound studies to in vivo models?

- Methodological Answer :

- 3R Compliance : Prioritize replacement (in silico models), reduction (power analysis for sample size), and refinement (non-invasive imaging).

- Dose Escalation Protocols : Follow OECD Test No. 420 (Fixed Dose Procedure) to minimize animal distress.

- Ethical Oversight : Submit protocols to institutional IACUCs, ensuring endpoints align with ARRIVE 2.0 guidelines. For human trials, obtain informed consent detailing 13C tracer use and radiation exposure (if applicable) .

Q. What methodological frameworks are appropriate for integrating multi-omics data in studies investigating this compound’s biological mechanisms?

- Methodological Answer : Employ systems biology approaches:

- Network Pharmacology : Map metabolite-protein interactions using STRING or KEGG databases.

- Pathway Enrichment Analysis : Use tools like MetaboAnalyst 5.0 to link 13C-labeled flux data to transcriptional changes (RNA-seq).

- Data Fusion : Apply multi-block PCA or O2-PLS to integrate metabolomic, proteomic, and lipidomic datasets. Theoretical frameworks (e.g., middle-out modeling) balance granularity and scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.